molecular formula C11H9ClF3NO B040040 2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 125290-76-8

2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No. B040040
CAS RN: 125290-76-8
M. Wt: 263.64 g/mol
InChI Key: IUMQZQZGWNIUDS-UHFFFAOYSA-N
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Description

“Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” is a compound that has some similarities with the compound you’re asking about . It’s used as a reagent in the preparation of fluoroquinolone derivatives, which are antibacterial and antimycobacterial agents .


Synthesis Analysis

The synthesis of a related compound, Sitafloxacin, from “Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” with tri-ethyl ortho-formate and (1R, 2S)-(-)-cis-1-2-fluorine cyclopropane amino-p-toluene sulfonic acid salt by condensation under sodium hydrogen condition was described in a research .


Molecular Structure Analysis

The molecular formula of “Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” is C11H8ClF3O3 . For a similar compound, “(2R)-2-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)PYRROLIDINE”, the molecular formula is C10H9ClF3N .


Physical And Chemical Properties Analysis

“Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” has a melting point of 80-83℃, a boiling point of 325℃, and a density of 1.413 . It’s stored in a dry room at normal temperature .

Safety and Hazards

The safety information for “Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c1-11(2)4-17-10(16-11)5-3-6(13)9(15)7(12)8(5)14/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQZQZGWNIUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC(=C(C(=C2F)Cl)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567869
Record name 2-(3-Chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125290-76-8
Record name 2-(3-Chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7.6 mL (54.2 mmol) of diisopropylamine in 100 mL of dry THF was cooled to -78° C. under argon, treated with 20.5 mL (47.2 mmol) of 2.3M n-butyllithium, and stirred for 15 minutes. To this solution was added a solution of 10.3 g (45.0 mmol) of 2-(2,4,5-trifluorophenyl)-4, 4-dimethyl-2-oxazoline in 100 mL of dry THF. The reaction mixture was stirred at -78° C. for 45 minutes. To this mixture was added 26.5 g (100 mmol) of hexachloroacetone, and the solution was warmed to room temperature. Water was added; the organic phase was washed with water, 1N hydrochloric acid, and 5% sodium bicarbonate, and was dried over magnesium sulfate. Concentration gave a dark oil which was chromatographed on silica gel to give 7.05 g of the title compound as a yellow oil.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
26.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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